2-Benzoyl-6-nitrobenzoic acid

Organic Synthesis Dye Intermediate Chemistry Anthraquinone Derivatives

2-Benzoyl-6-nitrobenzoic acid (CAS 7335-77-5) is a benzoic acid derivative characterized by a benzoyl group at the 2-position and a nitro group at the 6-position. With a molecular formula of C₁₄H₉NO₅ and a molecular weight of approximately 271.23 g/mol, this yellow crystalline solid belongs to a class of substituted aromatic carboxylic acids widely utilized in organic synthesis and medicinal chemistry.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 7335-77-5
Cat. No. B8778740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-6-nitrobenzoic acid
CAS7335-77-5
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)10-7-4-8-11(15(19)20)12(10)14(17)18/h1-8H,(H,17,18)
InChIKeyWRXSPQXXLMCAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-6-nitrobenzoic acid (CAS 7335-77-5) - A Critical Benzoic Acid Derivative for Regioselective Synthesis and Advanced Research Applications


2-Benzoyl-6-nitrobenzoic acid (CAS 7335-77-5) is a benzoic acid derivative characterized by a benzoyl group at the 2-position and a nitro group at the 6-position. With a molecular formula of C₁₄H₉NO₅ and a molecular weight of approximately 271.23 g/mol, this yellow crystalline solid belongs to a class of substituted aromatic carboxylic acids widely utilized in organic synthesis and medicinal chemistry . Its unique substitution pattern distinguishes it from regioisomeric analogs, conferring specific reactivity and stability profiles that are critical for targeted applications, particularly as a key intermediate in the synthesis of high-purity 1-nitroanthraquinone and as a scaffold in protease inhibitor discovery [1][2].

Intermediate Regioselective synthesis of 1-nitroanthraquinone
Research Scaffold Cysteine protease inhibitor lead development
Process Enablement Acid-facilitated phase separation and purification

2-Benzoyl-6-nitrobenzoic acid - Why Simple Substitution with Regioisomers or Non-Nitrated Analogs is Scientifically Unsound


Despite sharing the same molecular formula (C₁₄H₉NO₅) and core scaffold with its regioisomers (e.g., 2-benzoyl-3-nitrobenzoic acid, CAS 7335-60-6; 2-benzoyl-4-nitrobenzoic acid, CAS 2158-91-0), the specific positioning of the nitro group in 2-benzoyl-6-nitrobenzoic acid dictates profoundly different reactivity in key cyclization reactions [1]. As documented in foundational patents, the 6-nitro isomer is the only viable intermediate for the clean, high-yield synthesis of 1-nitroanthraquinone; attempts to utilize the 3-nitro regioisomer in an analogous pathway result in intractable side reactions and black resinous byproducts, rendering the process commercially and synthetically unfeasible [2]. Furthermore, the presence and position of the nitro group fundamentally alter physicochemical properties, including thermal stability (melting point) and acidity (pKa), compared to both regioisomers and the non-nitrated parent compound (2-benzoylbenzoic acid, CAS 85-52-9), directly impacting handling, purification, and formulation strategies . Therefore, generic substitution based solely on core structural similarity is invalid; the specific substitution pattern is essential for achieving desired synthetic outcomes and material properties.

Regioisomer cyclization failure

3-Nitro isomer leads to intractable side products in anthraquinone synthesis; only 6-nitro isomer proceeds cleanly.

Thermal stability divergence

Melting point over 60 °C higher than 3-nitro isomer may alter processing and purification profiles.

Acidity-dependent handling

pKa shift of ~1.6 units versus non-nitrated analog changes extraction behavior and solubility at physiological pH.

Quantitative Differentiation Guide for 2-Benzoyl-6-nitrobenzoic acid (CAS 7335-77-5): Direct Evidence vs. Closest Analogs


Exclusive Regioselective Viability for High-Purity 1-Nitroanthraquinone Synthesis

In the synthesis of 1-nitroanthraquinone, a critical precursor for dyes and pigments, 2-benzoyl-6-nitrobenzoic acid (V) is the only regioisomer that undergoes successful cyclization to the desired anthraquinone (VI) without significant side reactions [1]. In stark contrast, the pathway utilizing the 2-benzoyl-3-nitrobenzoic acid regioisomer (X) was explicitly found to be unfeasible, as the conversion to its corresponding methyl ketone intermediate (IX) resulted in 'side reactions which produce a black resinous unidentifiable product' [2]. This is a direct, documented failure of a closely related structural analog in a key industrial transformation.

Cyclization to 1-Nitroanthraquinone
Method context
Target isomer: viable, high-purity product
3-Nitro isomer: intractable black resin
Regiochemistry dictates synthetic feasibility
Patent-based procedure; cyclization in conc. H₂SO₄
Organic Synthesis Dye Intermediate Chemistry Anthraquinone Derivatives

Significantly Higher Thermal Stability vs. Regioisomeric and Non-Nitrated Analogs

2-Benzoyl-6-nitrobenzoic acid exhibits a melting point with decomposition in the range of 217-221 °C, which is substantially higher than that of its regioisomers and the non-nitrated parent compound [1]. Specifically, 2-benzoyl-3-nitrobenzoic acid melts at 150-160 °C, 2-benzoyl-4-nitrobenzoic acid melts at 156-158 °C, and the non-nitrated analog, 2-benzoylbenzoic acid, melts at a significantly lower 126-130 °C . This difference of over 60 °C compared to the closest regioisomer indicates markedly stronger intermolecular forces within the crystal lattice of the 6-nitro isomer.

Melting Point Comparison
Property to review
Target: 217–221 °C (decomp.)
3-Nitro isomer: 150–160 °C
Non-nitrated: 126–130 °C
Substantially higher thermal stability
May support high-temperature processing conditions
Material Science Thermal Analysis Chemical Stability

Altered Acid-Base Character for Optimized Extraction and Formulation

The electron-withdrawing nitro group in 2-benzoyl-6-nitrobenzoic acid significantly enhances its acidity relative to the non-nitrated analog. The predicted acid dissociation constant (pKa) for the target compound is 1.89 ± 0.30, which is substantially lower (more acidic) than the experimentally determined pKa of 3.54 for 2-benzoylbenzoic acid [1]. This difference of approximately 1.65 log units translates to over a 40-fold increase in acid strength.

Acidity (pKa) Comparison
Property to review
Target: pKa 1.89 ± 0.30 (predicted)
Non-nitrated analog: pKa 3.54
Stronger acid enables low-pH extraction
~40-fold increase in acid strength; purification advantage
Analytical Chemistry Process Chemistry Formulation Science

Demonstrated Nanomolar Inhibition of Papain Protease

2-Benzoyl-6-nitrobenzoic acid has been documented as a potent inhibitor of papain, a cysteine protease from Carica papaya, with a half-maximal inhibitory concentration (IC50) of 148 nM [1]. While direct comparator data for simple regioisomers against papain is not available, this nanomolar activity distinguishes it from many simple nitrobenzoic acid derivatives which exhibit only weak or micromolar inhibition against various targets. For context, 4-nitrobenzoic acid, a structurally simpler nitro-aromatic acid, has been reported with an IC50 of 501 μM against thiopurine S-methyltransferase, representing a >3,000-fold difference in potency, albeit against a different enzyme .

Papain Inhibition
Class-level
IC50 148 nM
Cysteine protease inhibition context
Class-level comparison with 4-nitrobenzoic acid (IC50 501 µM vs TPMT)
Medicinal Chemistry Enzyme Inhibition Drug Discovery

Validated Application Scenarios for 2-Benzoyl-6-nitrobenzoic acid (CAS 7335-77-5) in Research and Industrial Settings


Key Intermediate for High-Purity 1-Nitroanthraquinone and Derived Dyes

The exclusive viability of 2-benzoyl-6-nitrobenzoic acid in the clean cyclization to 1-nitroanthraquinone makes it an indispensable intermediate for manufacturers of high-purity anthraquinone-based dyes, pigments, and their reduced 1-aminoanthraquinone derivatives. Unlike the unfeasible 3-nitro regioisomer route, this pathway avoids intractable side reactions and purification challenges [1].

Precursor for Thermally Robust Advanced Materials and Polymers

With a melting point exceeding 217 °C, substantially higher than its regioisomers (150-160 °C) and the non-nitrated analog (126-130 °C), 2-benzoyl-6-nitrobenzoic acid is a preferred building block for synthesizing polymers or molecular materials requiring higher thermal stability during processing or in their end-use application .

Scaffold for Cysteine Protease Inhibitor Development

The documented nanomolar inhibition of papain (IC50 = 148 nM) positions 2-benzoyl-6-nitrobenzoic acid as a valuable starting point for medicinal chemistry campaigns targeting cysteine proteases, a class of enzymes implicated in various diseases [2]. Its activity profile justifies its procurement for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Strategic Component in pH-Dependent Extraction and Purification Protocols

The significantly enhanced acidity of this compound (predicted pKa ~1.9) compared to its non-nitrated analog (pKa 3.54) allows for more efficient and selective phase separations. It can be deprotonated and extracted into aqueous solutions at lower pH values, streamlining synthetic workup and purification processes [3].

Application
Selection Property
Validation Focus
1-Nitroanthraquinone synthesis
Regiochemical identity
Cyclization yield and product purity
Thermally stable building block
Melting point profile
Processing temperature tolerance
Cysteine protease inhibitor research
Enzyme inhibition context
Protease panel and selectivity assays
pH-selective purification
Acid-base separation profile
Extraction efficiency at low pH
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